molecular formula C5H6ClN3O2 B6299192 2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 2368871-45-6

2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione

Cat. No.: B6299192
CAS No.: 2368871-45-6
M. Wt: 175.57 g/mol
InChI Key: MFWCMRRTDXUUHV-UHFFFAOYSA-N
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Description

“2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives involves several specific synthetic protocols. For instance, the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The molecular structure of “this compound” is a derivative of 1,2,4-triazine . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reaction can also be powered by sunlight .

Mechanism of Action

The mechanism of action of 1,2,4-triazine derivatives is largely due to their structural similarity with known antiviral drugs and purine antimetabolites . They have been found to exhibit a variety of biological activities such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .

Future Directions

The development and targeted synthesis of azolo [1,2,4]triazines remain highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo [1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-8-4(10)2-7-9(3-6)5(8)11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWCMRRTDXUUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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